FASN inhibitor 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Farnesyltransferase inhibitor 1 (FASN inhibitor 1) is a type of drug used to target the farnesyltransferase enzyme, which is responsible for farnesylation of proteins. Farnesylation is a post-translational modification (PTM) that is important for the proper functioning of many proteins. This compound is a promising drug for the treatment of various diseases and disorders, including cancer, Alzheimer’s disease, and Huntington’s disease.

Wissenschaftliche Forschungsanwendungen

FASN Inhibitor as a Therapeutic Target in Breast Cancer

FASN (fatty acid synthase) has gained attention as a therapeutic target in breast cancer due to its role in the metabolic reprogramming associated with cancer. Despite challenges in clinical translation, recent advancements demonstrate early signs of clinical activity with orally available, selective, potent, and reversible FASN inhibitors. These developments have revitalized interest in FASN as a target for oncology drug development (Menéndez & Lupu, 2017).

Inhibition of De Novo Palmitate Synthesis and Its Impact on Cancer Cells

FASN inhibitors like TVB-3166 disrupt lipid raft architecture and inhibit key biological pathways such as lipid biosynthesis and PI3K–AKT–mTOR signal transduction. This leads to selective apoptosis of tumor cells, suggesting a promising therapeutic strategy for various cancers, including those with mutations in K-Ras, ErbB2, c-Met, and PTEN (Ventura et al., 2015).

Structural and Bioactive Analysis of FASN Inhibitors

Research has categorized over 200 reported FASN inhibitors based on their structural characteristics, such as thiolactone, butyrolactone, butyrolactam, polyphenols, alkaloids, terpenoids, and others. Synthetic quinolinone derivatives show strong inhibitory activity, while natural polyphenols in food and herbs offer safety and efficiency in medicinal exploration (Jiang et al., 2019).

Diacylglycerol Metabolism and FASN Inhibitor Sensitivity

Diacylglycerol metabolism predicts FASN inhibitor sensitivity in cancer cells. The levels of protein kinase C (PKC) stimulator diacylglycerols are lowered upon FASN inhibitor treatment in sensitive cells, indicating a novel mechanism underlying the anticancer effects of FASN inhibitors (Benjamin et al., 2015).

FASN in Mitochondrial Priming of Cancer Cells

FASN inhibitors heighten mitochondrial apoptotic priming in cancer cells, linking FASN activity to the intrinsic apoptotic threshold. This suggests that FASN inhibitors, when combined with BCL-2-specific BH3 mimetics, could produce potent antitumor responses in breast cancer (Schroeder et al., 2021).

Novel Small-Molecule FASN Inhibitors and Antitumor Activity

Development of novel small-molecule FASN inhibitors like PFI09 and MFI03 has shown promising antitumor activity. These inhibitors reduce the proliferation of cancer cells and trigger apoptosis, indicating their potential as antineoplastic drug candidates (Qu et al., 2021).

Eigenschaften

IUPAC Name |

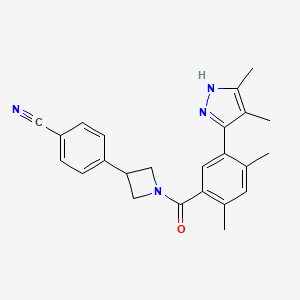

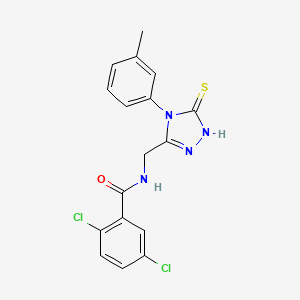

4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O/c1-14-9-15(2)22(10-21(14)23-16(3)17(4)26-27-23)24(29)28-12-20(13-28)19-7-5-18(11-25)6-8-19/h5-10,20H,12-13H2,1-4H3,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDQFUFDAFKCAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2=NNC(=C2C)C)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethyl-6-methylphenyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide](/img/structure/B2771917.png)

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2771919.png)

![N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-5-oxo(1,6-dihydropyridino[1,2-a]py ridino[2,3-d]pyrimidin-3-yl)}carboxamide](/img/structure/B2771922.png)

![Endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B2771925.png)

![2-hydroxy-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2771930.png)

![(2S)-2-[(2,4-dichlorobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B2771932.png)

![[(1R,2R,4S,5S)-4-Amino-2-bicyclo[3.1.0]hexanyl]methanol;hydrochloride](/img/structure/B2771937.png)

![1-[(4-chlorophenyl)methoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2771938.png)